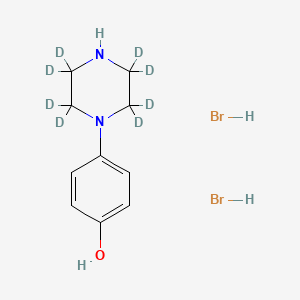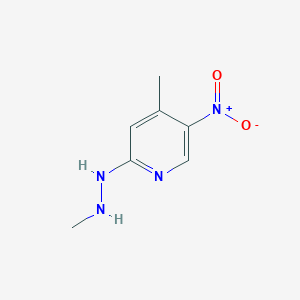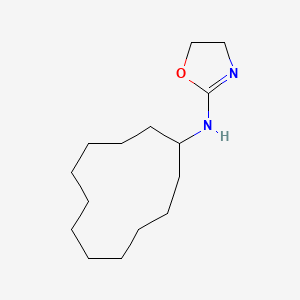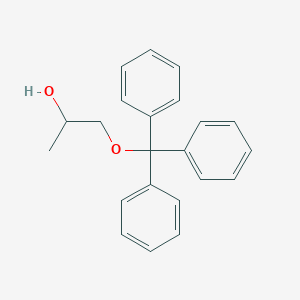![molecular formula C20H40N4O10 B14081625 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- CAS No. 2514736-58-2](/img/structure/B14081625.png)
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is a macrocyclic compound known for its complexing abilities. It is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, and is used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- typically involves the cyclization of linear tetraamines followed by functionalization with acetic acid and dihydroxypropyl groups. The reaction conditions often include:
Cyclization: Conducted under high temperatures and in the presence of a base to facilitate the formation of the macrocyclic ring.
Functionalization: Involves the use of acetic anhydride and dihydroxypropyl derivatives under controlled pH conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and functionalization steps in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: Reacts with electrophiles to substitute the hydrogen atoms on the nitrogen atoms or hydroxyl groups.
Oxidation and Reduction: Can undergo redox reactions depending on the metal ions it is complexed with.
Common Reagents and Conditions
Complexation: Typically involves metal salts and is conducted in aqueous or organic solvents.
Substitution: Uses reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides under basic or acidic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include metal complexes, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is widely used in scientific research due to its versatile properties:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the formulation of MRI contrast agents and radiopharmaceuticals for cancer therapy.
Industry: Applied in the production of catalysts and as a stabilizing agent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Complexation with Metal Ions: The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes.
Molecular Targets and Pathways: These complexes can target specific biological molecules or pathways, such as enzymes or receptors, to exert their effects. For example, gadolinium complexes are used in MRI to enhance contrast by interacting with water molecules in tissues.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and therapy.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, mono-N-oxide: A derivative of DOTA with enhanced complexing properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 4,10-bis(carboxymethyl): Another DOTA derivative used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific functional groups, which provide additional sites for complexation and substitution reactions. This enhances its versatility and effectiveness in various applications compared to other similar compounds.
Properties
CAS No. |
2514736-58-2 |
|---|---|
Molecular Formula |
C20H40N4O10 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H40N4O10/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34) |
InChI Key |
UZGVIPBQSKRZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)


![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)

